1-Sulfanylbutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100602-16-2 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
1-sulfanylbutan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-2-3-4(5)6/h4-6H,2-3H2,1H3 |
InChI Key |
HKNNAYPWWDWHFR-UHFFFAOYSA-N |
SMILES |
CCCC(O)S |
Canonical SMILES |
CCCC(O)S |
Origin of Product |
United States |
Synthetic Methodologies and Biogenesis Pathways for 1 Sulfanylbutan 1 Ol Derivatives
Chemical Synthetic Approaches for 1-Sulfanylbutan-1-ol and its Analogues
The synthesis of this compound is fundamentally the synthesis of a hemithioacetal. These reactions are typically reversible and the equilibrium position is highly dependent on reaction conditions.
Direct Thiolation Strategies for Hydroxyl-Functionalized Butane Backbones
The most direct conceptual route to this compound involves the nucleophilic addition of a thiol to the carbonyl group of an aldehyde. wikipedia.org In this specific case, it is the reaction of butanal with a sulfhydryl source.
This reaction proceeds via the nucleophilic attack of the sulfur atom from a thiolating agent, such as hydrogen sulfide (B99878) (H₂S) or a thiol like butanethiol, on the electrophilic carbonyl carbon of butanal. The process is generally facilitated by an acid catalyst. wikipedia.org The reaction establishes an equilibrium between the reactants (aldehyde and thiol) and the product (hemithioacetal). wikipedia.org Due to the reversible nature of this reaction, driving the equilibrium towards the product side is a primary challenge, and hemithioacetals are often transient intermediates in the formation of more stable dithioacetals. wikipedia.orgwikipedia.org
Multi-step Synthetic Sequences Incorporating Thiol and Alcohol Functionalities
Given the instability of simple hemithioacetals, multi-step sequences are often designed to produce more stable analogs or protected forms. For a structure like this compound, a multi-step approach would likely focus on creating a derivative that can be later converted to the target compound or on synthesizing a more stable structural isomer.
One strategy involves the use of protecting groups. For instance, a thiol can be protected, reacted with a suitable butanal derivative, and then deprotected. However, the instability of the final hemithioacetal remains a significant hurdle. A more common approach in multi-step synthesis is to target stable thioalcohol isomers, such as 4-sulfanylbutan-1-ol. The synthesis of such compounds can be achieved by reacting a starting material like 1,4-butanediol (B3395766) with a sulfonating agent, followed by nucleophilic substitution with a sulfide. nih.gov Solid-phase synthesis provides a modern, flexible route to various alkanethiols, minimizing intermediate purification steps and allowing for the attachment of diverse functional groups. kiesslinglab.comnih.gov These methods, while not directly producing this compound, are central to creating its more stable functional analogs.
Another multi-step concept involves the ring-opening of epoxides. For example, treating an epoxide with in-situ generated disulfides in the presence of a catalyst like benzyltriethylammonium tetrathiomolybdate (B108656) can produce β-hydroxy sulfides. beilstein-journals.org While not directly yielding a 1,1-hydroxy-thiol structure, this demonstrates a pathway to incorporate both hydroxyl and sulfanyl (B85325) groups into a carbon backbone.
Investigation of Catalytic Systems for Chemoselective and Regioselective Synthesis
Catalysis is crucial for controlling the formation of hemithioacetals and their subsequent reactions. Acid catalysis, using either Brønsted or Lewis acids, is typically employed to accelerate the condensation of aldehydes and thiols. wikipedia.orgpearson.com The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol.
In the context of biological systems, enzyme mimics have been developed that show catalytic activity. For instance, artificial glyoxalase I has been shown to successfully catalyze the enantioselective isomerization of hemithioacetal adducts. semanticscholar.org While this is a subsequent reaction, it highlights the potential for developing catalytic systems that can interact specifically with the hemithioacetal functional group. Research into new catalytic systems continues to be an active area, aiming to improve reaction efficiency and selectivity under milder, more environmentally friendly conditions. catalysis.blog
Development of Stereoselective Synthetic Pathways for Chiral Derivatives
The carbon atom bearing both the hydroxyl and sulfanyl groups in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers. wikipedia.org The development of stereoselective synthetic pathways is a key objective in modern organic chemistry to access enantiomerically pure compounds, which is particularly important for pharmaceutical applications. nih.gov
Several strategies can be envisioned for the stereoselective synthesis of chiral this compound derivatives: ethz.ch
Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the butanal or thiol starting material to direct the stereochemical outcome of the reaction. After the hemithioacetal is formed, the auxiliary is removed. numberanalytics.com
Chiral Catalysis: An enantioselective synthesis could employ a chiral catalyst (metal-based or organocatalyst) to control the facial selectivity of the thiol addition to the prochiral aldehyde. nih.govucl.ac.uk
Resolution: A racemic mixture of the hemithioacetal could be separated into its individual enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent or through chiral chromatography. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique. ethz.chcdri.res.in
While these are established principles in asymmetric synthesis, their application to an unstable target like this compound presents considerable practical difficulties.
Evaluation of Reaction Efficiencies and Environmental Footprints of Synthetic Routes
The efficiency and environmental impact of a synthetic route are evaluated using principles of green chemistry, such as atom economy and the E-factor (environmental factor). nih.govmonash.edu The direct addition of a thiol to an aldehyde to form a hemithioacetal is, in principle, a 100% atom-economical reaction, as all atoms of the reactants are incorporated into the product. jocpr.com This is a significant advantage from a green chemistry perspective.
Reaction Yield: As an equilibrium-controlled process, the yield of the hemithioacetal may be low, requiring strategies to shift the equilibrium, which can add complexity and waste.
Catalysts: While catalysts improve reaction rates, they may be toxic, expensive, or difficult to separate from the product. The development of recyclable heterogeneous catalysts or biocatalysts is a key goal of green chemistry. catalysis.blogijnc.ir
Solvents: The choice of solvent has a major impact on the environmental footprint. Using greener solvents, such as water, supercritical CO₂, or bio-derived solvents, or performing reactions under solvent-free conditions is preferred. nih.govijnc.ir
Energy Consumption: Reactions that can be performed at ambient temperature and pressure are more energy-efficient and sustainable. monash.edu
The table below provides a comparative evaluation of potential synthetic strategies for this compound and its analogs.
Table 1: Comparison of Potential Synthetic Routes to this compound and Analogues
| Synthetic Strategy | Typical Catalysts/Reagents | Pros | Cons | Reaction Efficiency & Green Aspects |
|---|---|---|---|---|
| Direct Thiolation of Butanal | Acid (Brønsted or Lewis) wikipedia.orgpearson.com | High atom economy (addition reaction). jocpr.com | Product (hemithioacetal) is unstable and exists in equilibrium. wikipedia.org Difficult to isolate. | High theoretical atom economy. Overall process efficiency is low due to equilibrium and product instability. |
| Multi-step Synthesis (e.g., of Isomers) | Various (e.g., sulfonyl chlorides, NaBH₄) thieme-connect.de | Yields stable, isolable products (e.g., 4-sulfanylbutan-1-ol). Allows for purification. | Lower atom economy due to multiple steps and use of stoichiometric reagents. | Atom economy is reduced by byproducts. Can generate significant waste (low E-factor). nih.gov |
| Solid-Phase Synthesis | Resins, coupling agents (e.g., HATU) nih.gov | Facilitates purification; suitable for creating libraries of analogs. | Requires specialized linkers and resins; may have lower overall yield. | Can reduce solvent use during purification. The multi-step nature lowers atom economy. |
| Enzymatic Synthesis | Enzymes (e.g., hydrolases, lyases) nih.govwur.nl | High selectivity (chemo-, regio-, stereo-). Mild reaction conditions (aqueous, ambient temp.). Biodegradable catalysts. catalysis.blog | Enzymes can be sensitive to conditions; substrate scope may be limited. | High efficiency and selectivity. Inherently green due to mild conditions and biodegradable catalysts. wur.nl |
Enzymatic and Biotransformational Production of this compound Derivatives
Biological systems routinely form and process hemithioacetal intermediates. These transformations are catalyzed by highly specific enzymes under mild, aqueous conditions, representing the pinnacle of green chemistry.
The formation of hemithioacetals is a spontaneous, non-enzymatic first step in several crucial metabolic pathways. ebi.ac.uktaylorandfrancis.com The most prominent example is the glyoxalase system, a ubiquitous detoxification pathway that converts cytotoxic α-oxoaldehydes like methylglyoxal (B44143) into less harmful α-hydroxy acids. pnas.org In this system, the α-oxoaldehyde first reacts spontaneously with the thiol-containing tripeptide glutathione (B108866) (GSH) to form a hemithioacetal adduct. wikipedia.orgebi.ac.uk This hemithioacetal is the true substrate for the enzyme glyoxalase I, which isomerizes it to an S-2-hydroxyacylglutathione derivative. semanticscholar.orglu.se This demonstrates that cells not only produce but have evolved specific enzymes to metabolize hemithioacetal structures.
Theoretically, this compound or its glutathione/cysteine adducts could be formed in biological systems. Butanal is a known biological compound, and thiols like cysteine and glutathione are abundant. The reaction between them could lead to the corresponding hemithioacetal. researchgate.net Furthermore, some enzymes utilize a hemithioacetal intermediate as part of their catalytic cycle. For example, certain pyridoxal (B1214274) kinases (PLK) have a critical cysteine residue that forms a hemithioacetal with the pyridoxal aldehyde substrate, which is essential for catalysis. acs.org
The table below summarizes key enzymatic pathways where hemithioacetal intermediates are essential.
Table 2: Examples of Enzymes and Biological Pathways Involving Hemithioacetal Intermediates
| Enzyme/System | Biological Pathway | Substrates (Aldehyde + Thiol) | Role of Hemithioacetal | References |
|---|---|---|---|---|
| Glyoxalase I (Lactoylglutathione lyase) | Glyoxalase system (Detoxification) | Methylglyoxal + Glutathione | Spontaneously formed substrate for the enzyme. semanticscholar.orgebi.ac.uk | wikipedia.orgsemanticscholar.orgebi.ac.ukpnas.org |
| Prenylcysteine Lyase | Farnesylcysteine metabolism | Farnesal (formed in situ) + Cysteine (in the product) | Formed from the hydrolysis of a thiocarbenium ion intermediate before breaking down. wikipedia.org | wikipedia.org |
| Pyridoxal Kinase (PLK) | Vitamin B6 (Pyridoxal Phosphate) Biosynthesis | Pyridoxal + Enzyme's active site Cysteine | Covalently bound intermediate essential for the catalytic mechanism. acs.org | acs.org |
| Formaldehyde Dehydrogenase | Formaldehyde Detoxification | Formaldehyde + Glutathione | Spontaneously formed S-(hydroxymethyl)glutathione is the substrate. |
These biological examples underscore the feasibility of forming this compound-like structures in a biocatalytic setting. Harnessing such enzymatic machinery or engineering novel biocatalysts could provide a highly efficient and stereoselective route to chiral hydroxy-thiol compounds. nih.govnih.gov
Microbial Biogenesis Mechanisms (e.g., yeast-mediated, bacterial enzymatic activity)
The formation of volatile thiols, including derivatives of this compound, is a complex process significantly influenced by microbial activity, particularly from yeast and bacteria. During fermentation processes, such as in winemaking and brewing, microorganisms play a pivotal role in releasing these potent aroma compounds from non-volatile precursors.
Saccharomyces cerevisiae, the primary yeast used in winemaking, is instrumental in the biotransformation of odorless precursors present in grape must into aromatic volatile thiols. frontiersin.orgunimi.itresearchgate.net This release is mediated by enzymes with β-lyase activity. frontiersin.orgcabidigitallibrary.orgwhitelabs.com Different strains of S. cerevisiae exhibit varying capacities to release these thiols, indicating a genetic basis for this function. mdpi.comnih.gov
Certain non-Saccharomyces yeasts, like Torulaspora delbrueckii, also contribute to the thiol profile. frontiersin.org While T. delbrueckii on its own may release lower concentrations of some thiols compared to S. cerevisiae, mixed fermentations involving both species can lead to increased production of compounds like 3-sulfanylhexan-1-ol (3SH) and its acetate. frontiersin.org This synergistic effect is attributed to the enhanced availability of precursors for S. cerevisiae due to the metabolic activity of T. delbrueckii. frontiersin.org
Bacterial enzymatic activity is another significant pathway for the biogenesis of sulfanylalkanols. Corynebacteria, found in human axillary secretions, are known to release odoriferous sulfanylalkanols, such as 3-methyl-3-sulfanylhexan-1-ol, from odorless precursors. ebi.ac.uknih.gov The process involves the action of a dipeptidase followed by a β-lyase. ebi.ac.uk Similarly, bacterial extracts from Eubacterium limosum and purified tryptophanase from Escherichia coli have demonstrated the ability to cleave thiol precursors in vitro, showcasing their cysteine-S-conjugate β-lyase activity. nih.gov
The table below summarizes the microbial involvement in the biogenesis of volatile thiols.
| Microorganism | Role in Thiol Biogenesis | Key Findings |
| Saccharomyces cerevisiae | Primary yeast in fermentation, releases volatile thiols from precursors. frontiersin.orgunimi.itresearchgate.net | Possesses β-lyase activity crucial for thiol release. Different strains show varied efficiency. frontiersin.orgcabidigitallibrary.orgwhitelabs.commdpi.comnih.gov |
| Torulaspora delbrueckii | Contributes to thiol profile, often in mixed fermentations. frontiersin.org | Can increase the availability of precursors for S. cerevisiae, leading to higher thiol concentrations. frontiersin.org |
| Corynebacteria | Releases odoriferous sulfanylalkanols in human axillary secretions. ebi.ac.uknih.gov | Employs a two-step enzymatic process involving a dipeptidase and a β-lyase. ebi.ac.uk |
| Eubacterium limosum | Bacterial extract shows in vitro cleavage of thiol precursors. nih.gov | Demonstrates cysteine-S-conjugate β-lyase activity. nih.gov |
| Escherichia coli | Purified tryptophanase can cleave thiol precursors. nih.gov | Exhibits cysteine-S-conjugate β-lyase activity. nih.gov |
Elucidation of Precursor Compounds in Biological Systems (e.g., S-cysteine and S-glutathione conjugates)
The biogenesis of volatile sulfanylalkanols originates from non-volatile, odorless precursor compounds present in biological systems. The most well-documented of these are S-cysteine and S-glutathione conjugates. frontiersin.orgmdpi.comomegayeast.cominfowine.com
In the context of winemaking, volatile thiols like 3-sulfanylhexan-1-ol (3SH) and 4-mercapto-4-methylpentan-2-one (4MMP) are not found in their free, aromatic form in grape must. mdpi.comnih.gov Instead, they exist as conjugates, primarily with glutathione (GSH) and cysteine (Cys). frontiersin.orgmdpi.cominfowine.com For instance, 3SH is derived from precursors such as 3-S-glutathionylhexan-1-ol (G3SH) and 3-S-cysteinylhexan-1-ol (C3SH). mdpi.com The conversion process during fermentation is thought to involve the initial metabolism of the glutathione conjugate to its cysteine equivalent before the final release of the free thiol. infowine.com
Further research has identified other related precursors, including cysteinyl-glycine (Cys-Gly) and γ-glutamyl-cysteine S-conjugates. mdpi.com For example, Cys-Gly-(S) has been identified as a major precursor for 3-methyl-3-sulfanylhexan-1-ol in human axillary secretions, with lower levels of the Cys-(S) conjugate also being present. ebi.ac.uk Additionally, S-3-(hexanal)-glutathione has been identified as a precursor to G-3SH. infowine.com
The table below details some of the key precursor compounds and the biological systems in which they are found.
| Precursor Compound | Corresponding Volatile Thiol | Biological System |
| S-3-(hexan-1-ol)-L-cysteine (Cys-3SH) | 3-Sulfanylhexan-1-ol (3SH) | Grapes/Wine frontiersin.orginfowine.commdpi.com |
| S-3-(hexan-1-ol)-L-glutathione (GSH-3SH) | 3-Sulfanylhexan-1-ol (3SH) | Grapes/Wine frontiersin.orginfowine.com |
| S-4-(4-methylpentan-2-one)-L-cysteine (Cys-4MMP) | 4-Mercapto-4-methylpentan-2-one (4MMP) | Grapes/Wine mdpi.comnih.gov |
| S-4-(4-methylpentan-2-one)-L-glutathione (GSH-4MMP) | 4-Mercapto-4-methylpentan-2-one (4MMP) | Grapes/Wine frontiersin.orgmdpi.com |
| Cys-Gly-(S)-conjugate of 3-methyl-3-sulfanylhexan-1-ol | 3-Methyl-3-sulfanylhexan-1-ol | Human axillary secretions ebi.ac.uk |
| S-3-(1-hydroxylpentyl)cysteine (Cys-21) | 3-Sulfanylpentan-1-ol | Hops acs.orgnih.gov |
| S-3-(1-hydroxylpentyl)glutathione (G-21) | 3-Sulfanylpentan-1-ol | Hops acs.orgnih.gov |
Characterization of Key Enzymes Involved in Thiol-Alcohol Formation (e.g., β-lyase, α-arabinofuranosidase)
The enzymatic release of volatile thiol-alcohols from their non-volatile precursors is a critical step in their biogenesis. The primary enzymes implicated in this process are carbon-sulfur lyases, specifically those with β-elimination activity, commonly referred to as β-lyases. nih.govmdpi.com
In the yeast Saccharomyces cerevisiae, several genes have been identified that encode for enzymes with β-lyase activity (EC 4.4.1.13), which are responsible for cleaving cysteine-S-conjugates to release free thiols. mdpi.com Among these, the gene IRC7 is considered a key determinant for the release of 4-mercapto-4-methylpentan-2-one (4MMP) and a significant contributor to the release of 3-sulfanylhexan-1-ol (3SH). mdpi.com Other genes in S. cerevisiae that influence this process include STR3, CYS3, YAL012W, YJL060W, YML004C (GLO1), and YFR055C. mdpi.comnih.gov The deletion of these genes has been shown to affect the release of volatile thiols. nih.gov
Bacterial enzymes also play a significant role. For instance, Corynebacteria utilize a dipeptidase to first hydrolyze the Cys-Gly bond of precursors, followed by the action of a β-lyase (MetC) to release the free thiol. ebi.ac.ukuniprot.org
While β-lyases are central to the release of thiols, other enzymes can influence the availability of precursors or the final aroma profile. For example, α-L-arabinofuranosidases (EC 3.2.1.55) are involved in the degradation of hemicellulose in grains. foodstandards.gov.auresearchgate.netnih.gov While not directly forming the thiol-alcohol, their action can release compounds that may serve as precursors for other microbial transformations. In the context of wine, some non-Saccharomyces yeasts possess α-L-arabinosidase activity that can release terpene precursors, and their β-lyase activity contributes to volatile thiol release. mdpi.com
The table below lists some of the key enzymes involved in the formation of thiol-alcohols.
| Enzyme | EC Number | Organism/System | Function in Thiol-Alcohol Formation |
| Cysteine-S-conjugate β-lyase | 4.4.1.13 | Saccharomyces cerevisiae, Bacteria | Cleaves the carbon-sulfur bond of cysteine conjugates to release volatile thiols. mdpi.comnih.govmdpi.com |
| Dipeptidase | - | Corynebacteria | Hydrolyzes the Cys-Gly bond of dipeptide precursors, preparing them for β-lyase action. ebi.ac.uk |
| α-L-Arabinofuranosidase | 3.2.1.55 | Fungi (e.g., Trichoderma reesei), Yeasts | Hydrolyzes arabinofuranoside residues, potentially releasing precursor-related compounds from plant material. foodstandards.gov.auresearchgate.netmdpi.com |
Strategies for Metabolic Engineering and Directed Evolution to Enhance Bioproduction
To enhance the microbial production of volatile thiols like this compound derivatives, various metabolic engineering and directed evolution strategies can be employed. These approaches aim to overcome bottlenecks in the natural biosynthetic pathways and improve the efficiency of the production host. nih.govoie.go.th
Metabolic Engineering Strategies:
Overexpression of Key Enzymes: Increasing the expression of genes encoding enzymes with high β-lyase activity is a primary strategy. For instance, overexpressing the IRC7 gene in Saccharomyces cerevisiae or integrating a bacterial β-lyase gene, such as tnaA from E. coli, can significantly boost thiol release. omegayeast.comnih.gov
Enhancing Precursor Supply: Engineering the host to produce more of the necessary precursors, like glutathione, can increase the substrate pool for thiol formation. This can be achieved by overexpressing genes involved in glutathione synthesis. nih.gov
Pathway Optimization and Balancing: This involves fine-tuning the expression of multiple genes in the pathway to ensure a balanced flow of metabolites and avoid the accumulation of toxic intermediates. nih.govoie.go.th This can also involve deleting competing pathways that divert precursors or consume cofactors. nih.govresearchgate.net
Co-cultivation: Using a mixed culture of different microorganisms can be beneficial. One organism might be engineered to produce a specific precursor, which is then converted to the final product by a second organism. nih.govoie.go.th
Directed Evolution Strategies:
Directed evolution involves creating a large library of mutant enzymes or strains and then selecting for those with improved properties. oiv.intmdpi.com This technique is particularly useful when the exact mechanism of an enzyme or pathway is not fully understood. oup.com
Improving Enzyme Activity and Stability: Continuous directed evolution platforms, such as the OrthoRep system in yeast, can be used to evolve enzymes with higher catalytic activity, improved stability, or altered substrate specificity. mdpi.comoup.comacs.org For example, this approach has been used to improve the aerotolerance of sulfide-dependent enzymes. acs.org
Enhancing Strain Fitness: Adaptive or directed evolution can be applied to the entire organism to select for strains with improved production phenotypes under specific fermentation conditions. oiv.int This can lead to the selection of variants with a combination of beneficial mutations across the genome.
The table below summarizes some of the key strategies for enhancing bioproduction.
| Strategy | Approach | Example |
| Metabolic Engineering | Overexpression of β-lyase | Integrating the E. coli tnaA gene into S. cerevisiae. nih.gov |
| Enhancing precursor supply | Overexpressing glutathione synthetase. nih.gov | |
| Pathway balancing | Disrupting competing metabolic pathways. nih.govresearchgate.net | |
| Co-cultivation | Using one strain to produce a precursor and another to convert it to the final product. nih.govoie.go.th | |
| Directed Evolution | Improving enzyme properties | Using the OrthoRep system to evolve enzymes for better activity. mdpi.comoup.comacs.org |
| Enhancing strain performance | Applying selective pressure to a yeast population to isolate strains with higher thiol release. oiv.int |
Chemical Reactivity and Derivatization Studies of 1 Sulfanylbutan 1 Ol
Oxidative Chemistry of the Sulfanyl (B85325) (-SH) Moiety
The sulfanyl group (-SH) is a highly reactive functional group, particularly susceptible to oxidation. Its behavior in 1-Sulfanylbutan-1-ol is anticipated to follow general thiol chemistry, with potential modulations due to the adjacent hydroxyl group.
Mechanisms of Disulfide Bond Formation and Cleavage
Thiols readily undergo oxidation to form disulfide bonds (R-S-S-R). This process typically involves the loss of two hydrogen atoms from two thiol molecules, often facilitated by mild oxidizing agents or catalytic species. The mechanism generally proceeds via thiolate anions (RS⁻), which are more nucleophilic than neutral thiols.
Formation: In the presence of an oxidizing agent, two thiol molecules can react to form a disulfide. A common pathway involves the formation of a mixed disulfide intermediate through a thiol-disulfide exchange mechanism, followed by a second nucleophilic attack to yield the symmetrical disulfide and regenerate the reduced thiol species nih.govwikipedia.orgnih.gov. For this compound, this would lead to the formation of a bis(1-hydroxybutan-1-yl) disulfide.
Cleavage: Disulfide bonds can be reductively cleaved back to thiols. This is commonly achieved using reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866), which operate via thiol-disulfide exchange reactions, regenerating the original thiol wikipedia.org.
Reactions with Endogenous and Exogenous Oxidizing Agents in Complex Matrices
The sulfanyl group of this compound is expected to react with various oxidizing agents encountered in biological systems or chemical processes. These include reactive oxygen species like hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and halogens. The presence of the hydroxyl group may influence the compound's solubility and stability within different matrices, potentially affecting the rate and outcome of these oxidation reactions researchgate.netnih.govpassmyexams.co.uklibretexts.org. For instance, in aqueous environments, thiols can be oxidized to sulfenic acids, sulfinic acids, or sulfonic acids under more vigorous conditions.
Metal-Catalyzed Oxidation Processes and Their Influence on Thiol Stability
Transition metal ions, particularly copper (Cu) and iron (Fe), are known to catalyze the oxidation of thiols researchgate.net. These metals can participate in redox cycles, facilitating the transfer of electrons and promoting the formation of disulfides or other oxidized sulfur species. The stability of the sulfanyl group in this compound would likely be compromised in the presence of such metal catalysts, potentially leading to accelerated degradation or transformation pathways. For example, Cu(II) ions can catalyze the oxidation of thiols to disulfides researchgate.net.
Exploration of Sulfanyl Radical Chemistry
Thiols can participate in reactions involving sulfanyl radicals (RS•), also known as thiyl radicals. These radicals can be generated through one-electron oxidation processes. The resulting thiyl radical is a reactive intermediate that can undergo various reactions, including dimerization to form disulfides, abstraction of hydrogen atoms from other molecules, or addition to unsaturated systems wikipedia.org. The proximity of the hydroxyl group in this compound might influence the stability or subsequent reactions of the thiyl radical formed from its sulfanyl moiety.
Reactions Involving the Hydroxyl (-OH) Group
The primary alcohol functionality (-OH) in this compound is capable of undergoing typical alcohol reactions, most notably esterification.
Esterification Reactions with Organic and Inorganic Acids
Alcohols react with carboxylic acids in the presence of an acid catalyst (e.g., sulfuric acid) to form esters and water, a process known as Fischer esterification chemicalbook.comlibretexts.org. Similarly, alcohols can react with inorganic acids (e.g., sulfuric acid, phosphoric acid) to form inorganic esters.
The general reaction for esterification with a carboxylic acid (R'-COOH) is: R-OH + R'-COOH ⇌ R'-COOR + H₂O
For this compound, this would involve the hydroxyl group reacting with an acid. For example, reaction with acetic acid would yield 1-acetylsulfanylbutan-1-ol.
Table 3.2.1.1: General Esterification Reactions of this compound
| Reactant (Acid) | Product (Ester) | Reaction Type | Catalyst | Conditions (Typical) |
| Acetic Acid (CH₃COOH) | 1-Acetylsulfanylbutan-1-ol | Fischer Esterification | H₂SO₄ (conc.) | Reflux, removal of water |
| Sulfuric Acid (H₂SO₄) | 1-(Sulfanylbutan-1-yl) hydrogen sulfate | Esterification with Inorganic Acid | Acid catalyst | Varies; often involves dehydration |
| Citric Acid | Citric acid esters of this compound | Esterification (potentially complex) | H⁺ | Heating; can involve both -OH and -SH groups semanticscholar.orgajaic.org |
The presence of the adjacent sulfanyl group might influence these reactions. In some cases, particularly with strong acids and elevated temperatures, the thiol group itself could participate in reactions, such as addition to unsaturated acids or forming thioesters, or it might require protection to ensure selective esterification of the hydroxyl group semanticscholar.orgajaic.org. Studies on related compounds like 3-methyl-3-sulfanylbutan-1-ol (MSB) have shown that esterification with citric acid can involve both the hydroxyl and the thiol functionalities, often requiring proton catalysis semanticscholar.orgajaic.org.
Derivatization Strategies for Analytical and Synthetic Applications
Development of Perfluoro-acylation Methods for Enhanced Chromatographic Resolution
Perfluoro-acylation is a common derivatization technique employed to improve the chromatographic behavior of analytes, particularly in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This method introduces perfluoroalkyl groups, which significantly increase volatility and thermal stability, and can also enhance detectability, especially when using electron capture detectors (ECD) libretexts.orggcms.cz. For compounds like this compound, which contain polar hydroxyl and thiol groups, perfluoro-acylation can reduce polarity and minimize interactions with the stationary phase or column walls, thereby improving peak shape and resolution libretexts.orggcms.cz.
Common perfluoro-acylating agents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFPAA), and heptafluorobutyric acid anhydride (HFAA) gcms.czobrnutafaza.hr. These reagents react with the hydroxyl and thiol groups to form stable perfluoroacyl esters and thioesters, respectively. The resulting derivatives are more volatile and less polar, making them amenable to GC analysis, and can exhibit enhanced sensitivity with specific detectors gcms.czobrnutafaza.hr.
Table 1: Perfluoro-acylation of this compound for Chromatographic Analysis
| Functional Group | Derivatizing Agent Example | Derivative Type | Chromatographic Benefit | Detector Enhancement |
| Hydroxyl (-OH) | Trifluoroacetic Anhydride | Trifluoroacetate ester | Increased volatility, reduced polarity | ECD, FID |
| Thiol (-SH) | Pentafluoropropionic Anhydride | Pentafluoropropionate thioester | Increased volatility, reduced polarity | ECD, FID |
Utilization of Specific Derivatization Reagents (e.g., Ebselen, OPA) for Selective Detection
Selective derivatization reagents are crucial for enhancing the detectability and specificity of analytes, especially in complex matrices.
o-Phthalaldehyde (OPA): OPA is a widely used reagent for the derivatization of primary amines, typically in the presence of a thiol (like 2-mercaptoethanol) or sulfite (B76179), to form fluorescent isoindole derivatives libretexts.org. While OPA primarily reacts with amines, its reaction mechanism can be influenced by other nucleophiles. In the context of this compound, if an amine were present or introduced, OPA could be used for its detection, with the thiol and alcohol groups potentially influencing the reaction or requiring protection/consideration depending on the specific protocol.
Ebselen: Ebselen, an organoselenium compound, has been investigated for its antioxidant properties and its ability to react with thiols mdpi.com. Its potential use in the selective detection of thiols suggests it could react with the thiol moiety of this compound. However, specific literature detailing Ebselen's derivatization of this compound for selective detection is not readily available. Generally, organoselenium compounds can react with thiols to form diselenides or undergo other selenium-mediated transformations, which could potentially be exploited for analytical purposes if specific spectroscopic properties are imparted mdpi.com.
Table 2: Specific Derivatization Reagents for Detection
| Reagent | Primary Target Functional Group | Reaction Product Type | Potential Application for this compound | Notes |
| OPA | Primary Amines | Isoindole derivative | Indirectly, if an amine is present or introduced | Requires a thiol or sulfite co-reagent for fluorescence. |
| Ebselen | Thiols | Selenide derivatives | Potential selective reaction with thiol group | Specific application for this compound not extensively documented. |
Derivatization for Chiral Separation and Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon bearing the hydroxyl and sulfanyl groups. For the separation of its enantiomers and the determination of enantiomeric excess (ee), derivatization is often employed. This typically involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated by achiral chromatographic methods (e.g., HPLC, GC) or analyzed by NMR spectroscopy nih.govrug.nlnih.govresearchgate.net.
Chiral derivatizing agents commonly used for alcohols and thiols include chiral amines, chiral thiols, and chiral phosphorus-containing compounds nih.govrug.nlnih.govresearchgate.net. For instance, chiral phospholidines derived from α-phenylethylamine have been used for the 31P NMR determination of the ee of chiral alcohols and thiols rug.nl. Similarly, other organophosphorus reagents have been developed that react with chiral alcohols, amines, and thiols to form diastereomers whose NMR spectra (¹H, ³¹P, or ¹⁹F) can be analyzed to determine the enantiomeric composition nih.govresearchgate.net. The principle is that the diastereomers formed will have different physical and spectroscopic properties, allowing for their separation or distinct signal observation.
Table 3: Derivatization Strategies for Chiral Separation of this compound
| Analyte Functionality | Derivatization Approach | Chiral Derivatizing Agent (CDA) Examples | Separation/Analysis Method | Outcome |
| Alcohol (-OH) | Formation of Diastereomers | Chiral amines, Chiral thiols, Chiral phospholidines | HPLC, GC, NMR Spectroscopy | Separation of diastereomers, ee determination |
| Thiol (-SH) | Formation of Diastereomers | Chiral amines, Chiral thiols, Chiral phospholidines | HPLC, GC, NMR Spectroscopy | Separation of diastereomers, ee determination |
Role of this compound in Advanced Organic Synthesis
The bifunctional nature of this compound makes it a valuable synthon in organic synthesis, particularly in the construction of complex molecules and in asymmetric transformations.
As a Versatile Chiral Building Block in Asymmetric Synthesis
As a chiral molecule, this compound can serve as a chiral building block, introducing stereochemistry into target molecules. Its enantiopure forms can be utilized in asymmetric synthesis to direct the stereochemical outcome of reactions. Chiral hydroxy thiols, in general, are recognized for their utility as chiral auxiliaries, ligands for metal catalysis, and synthons in stereoselective transformations researchgate.netmdpi.comwiley.com. The presence of both a nucleophilic thiol and a hydroxyl group allows for diverse synthetic manipulations, enabling the construction of chiral sulfur-containing compounds, including pharmaceuticals and natural products researchgate.netmdpi.comwiley.commagtech.com.cn.
Utility in the Construction of Complex Molecules with Sulfur-Containing Heterocycles
The thiol and hydroxyl functionalities of this compound are well-suited for the synthesis of sulfur-containing heterocycles, which are prevalent in many bioactive molecules and materials nih.govsioc-journal.cnmdpi.com. The thiol group can participate in cyclization reactions, nucleophilic additions, or alkylations to form C-S bonds, a key step in heterocycle synthesis nih.govsioc-journal.cn. The hydroxyl group can also be involved in cyclization reactions or serve as a handle for further functionalization. For example, reactions involving thiols and hydroxyl groups can lead to the formation of thiazolidines, thiopyrans, and other sulfur-containing ring systems, which are important structural motifs in medicinal chemistry and materials science nih.govsioc-journal.cnmdpi.com.
Exploration of Catalytic or Ligand Properties of the Compound
Thiols and their corresponding thiolates are known to act as ligands for various metal ions, forming metal thiolate complexes mdpi.comwikipedia.orgcdnsciencepub.comresearchgate.netresearchgate.netuobaghdad.edu.iqresearchgate.net. These complexes can exhibit interesting catalytic properties. The sulfur atom's soft nature allows it to bind strongly to soft metal ions like gold, silver, palladium, and platinum mdpi.comwikipedia.orgresearchgate.net. In catalysis, thiolates can serve as ligands that stabilize metal nanoparticles or influence the electronic and steric environment around a metal center, thereby modulating catalytic activity and selectivity mdpi.comresearchgate.net. Furthermore, thiols can act as transient cooperative ligands in metal-ligand cooperation (MLC) catalysis, where they reversibly coordinate to a metal center, influencing reaction pathways and rates nih.govnih.gov. While specific catalytic or ligand properties of this compound itself are not extensively detailed in the provided search results, its structural features suggest potential for such applications, especially in asymmetric catalysis where chiral ligands are crucial researchgate.netmdpi.comwiley.com.
Advanced Spectroscopic and Computational Characterization of 1 Sulfanylbutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Sulfanylbutan-1-ol, allowing for the unambiguous assignment of its proton and carbon atoms, and offering a window into its three-dimensional structure and dynamic behavior in solution.
One-dimensional NMR serves as the fundamental tool for the initial structural verification of this compound. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the identification of the distinct chemical environments of each nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals for each set of non-equivalent protons. The presence of the electron-withdrawing hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups on the same carbon (C1) significantly influences the chemical shifts of adjacent protons. The proton on C1 (H1) is expected to be the most deshielded C-H proton due to the direct attachment of two electronegative atoms. The protons of the hydroxyl and sulfanyl groups are typically observed as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H1 | ~4.5 - 4.8 | Triplet (t) | H2 |
| H2 | ~1.6 - 1.8 | Multiplet (m) | H1, H3 |
| H3 | ~1.4 - 1.6 | Sextet | H2, H4 |
| H4 | ~0.9 - 1.0 | Triplet (t) | H3 |
| -OH | Variable | Broad Singlet (br s) | - |
Note: Predicted values are based on computational models and analysis of analogous compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will show four distinct signals, corresponding to the four carbon atoms in the butyl chain. The chemical shift of each carbon is influenced by its proximity to the electronegative oxygen and sulfur atoms. The C1 carbon, bonded to both the -OH and -SH groups, is expected to have the largest chemical shift (be the most downfield). The influence of these heteroatoms diminishes with increasing distance along the carbon chain, resulting in upfield shifts for C2, C3, and C4.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | ~70 - 75 |
| C2 | ~30 - 35 |
| C3 | ~18 - 22 |
Note: Predicted values are based on computational models and analysis of analogous compounds like butan-1-ol. docbrown.info Actual experimental values may vary.
While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the precise connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show a cross-peak between H1 and H2, H2 and H3, and H3 and H4, confirming the contiguous nature of the butyl chain. This is crucial for distinguishing it from its structural isomers. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal (H1 to C1, H2 to C2, H3 to C3, and H4 to C4), confirming the assignments made in the 1D spectra.
Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei (Example) | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3 | Confirms scalar coupling between adjacent methylene (B1212753) protons. |
| HSQC | H1 ↔ C1 | Confirms direct bond between the alpha-proton and its carbon. |
| HMBC | H4 ↔ C2 | Shows a 3-bond correlation, confirming the connectivity of the chain. |
| NOESY | H1 ↔ H2 | Indicates spatial proximity, aiding in conformational analysis. |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY data is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. For example, correlations between H1 and protons on the C2 methylene group can provide insights into the rotational preferences around the C1-C2 bond.
The flexibility of the butyl chain and the potential for rotation around the C1-S, C1-O, and C-C single bonds mean that this compound exists as a mixture of rapidly interconverting conformers at room temperature. hhu.de Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study these conformational dynamics.
By lowering the temperature, the rate of interconversion between different rotational isomers (rotamers) can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the broad, averaged signals observed at room temperature may resolve into separate signals for each distinct conformer. Analysis of these spectra can provide quantitative information about the energy barriers to rotation and the relative populations of the different stable conformers. nih.gov
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering confirmation of the molecular weight and valuable clues about its structure.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound. For a molecule with the formula C₄H₁₀OS, the exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ³²S).
Calculated Exact Mass for this compound
| Molecular Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) |
|---|
This highly accurate mass measurement is a critical step in confirming the identity of the compound and distinguishing it from any other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.net The fragmentation pattern of this compound is predicted to be influenced by the presence of both the hydroxyl and sulfanyl functional groups.
Key fragmentation pathways for primary alcohols often involve alpha-cleavage and dehydration (loss of H₂O). libretexts.orgyoutube.com For thiols, fragmentation can involve the loss of H₂S or cleavage of the C-S bond. For this compound, the most likely primary fragmentation event is the alpha-cleavage of the C1-C2 bond, which would result in the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized cation [CH(OH)(SH)]⁺.
Plausible Fragmentation Pathways and Expected Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 106 | [C₄H₁₀OS]⁺• | - | Molecular Ion |
| 88 | [C₄H₈S]⁺• | H₂O | Dehydration |
| 73 | [C₃H₅S]⁺ | H₂O + •CH₃ | Dehydration followed by loss of methyl radical |
| 63 | [CH(OH)(SH)]⁺ | •C₃H₇ | Alpha-cleavage |
The analysis of these characteristic fragment ions in an MS/MS experiment provides powerful, confirmatory evidence for the structure of this compound, complementing the data obtained from NMR spectroscopy. researchgate.net
Integration of Stable Isotope Dilution Analysis (SIDA) with MS for Quantitative Accuracy
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry, renowned for its high accuracy and precision. tum.dealfa-chemistry.com Its application is crucial for the exact quantification of volatile sulfur compounds like this compound, especially in complex matrices where matrix effects can significantly skew results. bohrium.com
The core principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte, which serves as an internal standard, to the sample at the earliest stage of analysis. tum.defrontiersin.org For this compound, a suitable standard would be a synthesized analogue containing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Sulfur-34 (³⁴S). A mass increase of at least 3 atomic mass units between the native analyte and the labeled standard is recommended to avoid isotopic overlap. nih.gov
This isotopically labeled standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation, extraction, and chromatographic separation. tum.de Consequently, any loss of analyte during the workup is mirrored by a proportional loss of the internal standard. During mass spectrometric analysis, the instrument distinguishes between the native analyte and the heavier labeled standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal intensity of the analyte to that of the isotopically labeled standard. tum.de This ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement, thus providing highly accurate and reliable quantitative data. frontiersin.orgnih.gov
The integration of SIDA with Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for volatile compounds. nih.govresearchgate.net The chromatographic separation provided by GC resolves this compound from other matrix components before it enters the mass spectrometer, while SIDA ensures that the final calculated concentration is corrected for any procedural inconsistencies.
Table 1: Key Steps in SIDA for this compound Quantification
| Step | Description | Rationale |
|---|---|---|
| 1. Synthesis of Labeled Standard | Chemical synthesis of an isotopically enriched this compound (e.g., ¹³C₄-1-Sulfanylbutan-1-ol or this compound-d₂). | To create an internal standard that is chemically identical to the analyte but mass-distinguishable. tum.de |
| 2. Spiking | A precise amount of the labeled standard is added to the sample before any extraction or cleanup steps. | To ensure the standard experiences the same sample processing conditions as the native analyte. alfa-chemistry.com |
| 3. Sample Preparation | Extraction of the analyte and standard from the sample matrix (e.g., using solid-phase microextraction (SPME)). researchgate.net | To isolate the compounds of interest for analysis. |
| 4. GC-MS Analysis | The extract is injected into a GC-MS system. The analyte and standard are separated chromatographically and detected by the mass spectrometer. | To separate the compounds and measure the distinct m/z ratios of the analyte and the standard. |
| 5. Quantification | The concentration of the native analyte is calculated based on the ratio of its MS signal intensity to that of the known amount of the added labeled standard. | This ratio corrects for analyte losses and matrix effects, leading to high quantitative accuracy. nih.gov |
Predictive Modeling of GC-MS Spectra for Compound Identification
In the absence of a reference mass spectrum in databases, predictive modeling can be a powerful tool for the putative identification of compounds like this compound from its GC-MS data. researchgate.netnih.gov Electron Ionization (EI) mass spectrometry, commonly used in GC-MS, subjects molecules to high energy, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound (molar mass ≈ 106.19 g/mol ), the molecular ion peak at m/z 106 would be expected, although for alcohols, this peak can be weak or absent. whitman.edu The fragmentation is dictated by the molecule's structure, particularly the stability of the resulting fragments. Key fragmentation pathways for this bifunctional compound would include:
Alpha-Cleavage: This is a dominant fragmentation mechanism for both alcohols and thiols. whitman.edulibretexts.org It involves the cleavage of a C-C bond adjacent to the heteroatom. For this compound, cleavage adjacent to the carbon bearing the -OH and -SH groups would lead to the loss of a propyl radical (•C₃H₇), resulting in a resonance-stabilized cation at m/z 61 ([CH(OH)(SH)]⁺). This would likely be a prominent peak.
Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment with a mass of M-18. whitman.edulibretexts.org This would produce a peak at m/z 88 .
Loss of Hydrogen Sulfide (B99878): Analogous to the loss of water, thiols can eliminate H₂S, resulting in a fragment of M-34. This would yield a peak at m/z 72 .
Other Fragmentations: Cleavage of the C-S bond could lead to a fragment at m/z 73 ([C₄H₉O]⁺), and cleavage of the C-O bond could result in a fragment at m/z 89 ([C₄H₉S]⁺). The loss of the entire functional group carbon as CH(OH)SH (mass 61) would leave a propyl cation at m/z 45 .
Computational tools, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI), can simulate these fragmentation processes to generate a predicted EI mass spectrum from a given chemical structure, which can then be compared against experimental data for identification. researchgate.net
Table 2: Predicted Key Fragments for this compound in EI-MS
| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Intensity |
|---|---|---|---|
| 106 | [C₄H₁₀OS]⁺• | Molecular Ion (M⁺•) | Low to absent |
| 88 | [C₄H₈S]⁺• | Loss of H₂O | Moderate |
| 72 | [C₄H₈O]⁺• | Loss of H₂S | Moderate |
| 61 | [CH(OH)(SH)]⁺ | Alpha-cleavage (loss of •C₃H₇) | High (likely base peak) |
| 45 | [C₃H₉]⁺ | Loss of •CH(OH)SH | Moderate |
Other Spectroscopic Techniques for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. mdpi.com For this compound, the IR spectrum would be characterized by distinct absorption bands for its hydroxyl (-OH) and thiol (-SH) groups.
O-H Stretch: The hydroxyl group gives rise to a strong and characteristically broad absorption band in the region of 3200–3550 cm⁻¹ . docbrown.infolibretexts.org The broadening is a result of intermolecular hydrogen bonding between the alcohol moieties.
S-H Stretch: The thiol group produces a much weaker and sharper absorption band that appears around 2550–2600 cm⁻¹ . researchgate.netwikipedia.org This peak's position in a relatively uncongested region of the spectrum makes it a reliable diagnostic marker for the presence of a thiol. researchgate.net
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the butyl chain would be observed in the 2850–3000 cm⁻¹ region. docbrown.info
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the alcohol functional group typically appears as a strong band in the 1050–1260 cm⁻¹ range. libretexts.org
The unique combination of a broad O-H stretch and a sharp, weak S-H stretch would provide strong evidence for the bifunctional structure of this compound.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |
| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850 - 3000 | Strong |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak, Sharp |
| C-O Stretch | Alcohol (C-OH) | 1050 - 1260 | Strong |
Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR. royalholloway.ac.uk While IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key advantage of Raman is its sensitivity to non-polar and symmetric bonds, which are often weak or inactive in IR spectra. rsc.org
For this compound, Raman spectroscopy would provide valuable information:
S-H and C-S Stretches: Sulfur-containing functional groups often produce strong Raman signals due to the high polarizability of the sulfur atom. rsc.org The S-H stretch (around 2550–2600 cm⁻¹ ) and the C-S stretch (around 600–750 cm⁻¹ ) are typically more prominent in Raman spectra than in IR spectra. physicsopenlab.orgresearchgate.net
C-S-H Bend: The C-S-H bending mode, which appears around 850 cm⁻¹, has been shown to be sensitive to isotopic substitution, offering another potential avenue for detailed structural studies. rsc.org
Carbon Backbone: The C-C bonds of the butyl backbone will also show characteristic stretching and bending vibrations in the fingerprint region of the Raman spectrum.
Because water is a very weak Raman scatterer, this technique is particularly well-suited for analyzing samples in aqueous media without significant solvent interference, unlike IR spectroscopy.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850 - 3000 | Strong |
| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Moderate to Strong |
| C-S-H Bend | Thiol (-SH) | ~850 | Moderate |
| C-S Stretch | Thiol (C-SH) | 600 - 750 | Strong |
Computational Chemistry and Molecular Modeling of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound theoretical insights into the molecular properties of this compound that complement experimental data. northwestern.eduarxiv.org DFT is a computational method used to investigate the electronic structure of molecules, allowing for the prediction of geometries, energies, and various spectroscopic properties. mdpi.comlsu.edu
By solving approximations of the Schrödinger equation, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of this compound, calculating precise bond lengths, bond angles, and dihedral angles.
Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra. rsc.org These predicted spectra can aid in the assignment of experimental bands and confirm the identity of the molecule.
Analyze Electronic Structure: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the non-bonding electrons of the sulfur and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO will indicate the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Determine Reactivity Descriptors: DFT can calculate various parameters like electrostatic potential maps, atomic charges, and Fukui functions. nih.gov These descriptors help predict the most reactive sites on the molecule. For instance, the thiol group is generally more acidic and a stronger nucleophile than the alcohol group, and DFT calculations can quantify these differences in reactivity. acs.org
These computational models are invaluable for rationalizing observed chemical behavior and guiding further experimental investigation into the properties and reactions of this compound. mdpi.com
Table 5: Properties of this compound Obtainable from DFT Calculations
| Calculated Property | Description | Chemical Insight Provided |
|---|---|---|
| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Provides the most stable conformation of the molecule. |
| Vibrational Frequencies | Theoretical IR and Raman active vibrational modes. | Aids in the interpretation of experimental spectra. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates sites for electrophilic/nucleophilic attack and overall kinetic stability. researchgate.net |
| Electrostatic Potential Map | A map of charge distribution on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
| Thermochemical Data | Enthalpy of formation, Gibbs free energy. | Predicts thermodynamic stability and feasibility of reactions. nih.gov |
Conformational Analysis and Potential Energy Surface Exploration
The conformational landscape of this compound is primarily governed by the rotation around its single bonds, particularly the C-C, C-S, and C-O bonds. A thorough conformational analysis is essential to identify the most stable conformers and the energy barriers between them, which collectively define the molecule's flexibility and preferred shapes.
Theoretical Approach: Conformational analysis begins with the exploration of the potential energy surface (PES). The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org For this compound, key coordinates on the PES would be the dihedral angles associated with the butyl chain and the orientations of the hydroxyl (-OH) and sulfanyl (-SH) groups.
Computational methods, such as molecular mechanics or quantum mechanics, are used to calculate the energy for a systematic grid of these dihedral angles. This systematic search allows for the mapping of the PES, identifying local minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org The energy difference between a transition state and a local minimum defines the rotational energy barrier.
A representative data table for the conformational analysis of a related molecule, n-butanol, illustrates the type of information that would be generated for this compound.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
| Conformer | Dihedral Angle (S-C1-C2-C3) | Dihedral Angle (HO-C1-S-H) | Relative Energy (kcal/mol) |
| Anti-Anti | 180° | 180° | 0.00 (Reference) |
| Anti-Gauche | 180° | 60° | 0.85 |
| Gauche-Anti | 60° | 180° | 1.20 |
| Gauche-Gauche | 60° | 60° | 2.10 |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.net For this compound, MD simulations can reveal insights into its liquid-state structure, hydrogen bonding networks, and transport properties.
Simulation Setup: An MD simulation would typically start with a box of this compound molecules, often solvated in a chosen medium (e.g., water or a non-polar solvent) or as a pure liquid. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The system's trajectory is then propagated by integrating Newton's equations of motion over a series of small time steps.
Analysis of Intermolecular Interactions: Analysis of the MD trajectories would focus on radial distribution functions (RDFs) and the statistics of hydrogen bonding. The RDFs for specific atom pairs (e.g., O-H---S, S-H---O, O-H---O) would reveal the average distances and coordination numbers, providing a detailed picture of the local molecular environment. mdpi.com The persistence and dynamics of hydrogen bonds can be quantified by calculating their lifetimes. These simulations are crucial for understanding how this compound molecules interact with each other and with other molecules in a mixture. researchgate.net
Prediction of Spectroscopic Parameters from First Principles
First-principles, or ab initio, quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra. rsc.orgnih.gov
Computational Methods: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly used for this purpose. aps.org After optimizing the geometry of the most stable conformers of this compound, calculations can be performed to predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the electronic environment of the nuclei and are invaluable for assigning experimental NMR signals to specific atoms in the molecule.
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of observed vibrational bands to specific molecular motions, such as O-H stretching, S-H stretching, C-S stretching, and various bending modes.
UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be computed using time-dependent DFT (TD-DFT) or other excited-state methods. This helps in understanding the electronic transitions responsible for the absorption of light in the ultraviolet and visible regions.
Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound This table is for illustrative purposes. Actual values would be the result of specific quantum chemical calculations.
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, relative to TMS) | |
| -OH | 2.5 - 3.5 |
| -SH | 1.3 - 1.8 |
| -CH(OH)(SH) | 4.5 - 5.0 |
| ¹³C NMR Chemical Shift (ppm, relative to TMS) | |
| -C(OH)(SH) | 65 - 75 |
| Vibrational Frequency (cm⁻¹) | |
| O-H Stretch | ~3400 |
| S-H Stretch | ~2550 |
| C-S Stretch | ~700 |
| Electronic Transition (nm) | ~210 |
These computational approaches provide a comprehensive framework for the detailed characterization of this compound, offering insights that are complementary to experimental studies.
Cutting Edge Analytical Methodologies for Quantitative and Qualitative Analysis of 1 Sulfanylbutan 1 Ol
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 1-Sulfanylbutan-1-ol, enabling its separation from interfering matrix components and, crucially, the resolution of its stereoisomers. Both gas and liquid chromatography platforms are employed, each tailored to specific analytical challenges.
Optimized Gas Chromatography (GC) Conditions with Selective Detectors (e.g., GC-O, GC-MS/MS, GC-FPD)
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. The separation is typically performed on capillary columns, but the key to successful analysis lies in the selection of an appropriate detector. chromatographyonline.comfmach.it
Gas Chromatography-Olfactometry (GC-O): As this compound is a potent odorant, GC-O is a critical technique for qualitative analysis. researchgate.net In GC-O, the column effluent is split between a conventional detector (like MS or FID) and an "odor port," where a trained human assessor acts as a highly sensitive and selective detector for odor-active compounds. nih.govnih.gov This allows for the direct correlation of a specific odor perception with the chromatographic peak of this compound, helping to distinguish it from other volatile compounds in a complex sample. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS): For structural confirmation and sensitive quantification, GC coupled with tandem mass spectrometry (MS/MS) is the method of choice. The initial mass spectrometer (MS1) selects the molecular ion or a characteristic fragment ion of this compound, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces chemical noise, allowing for trace-level detection in complex matrices. The fragmentation pattern, including the base peak, is unique to the molecule's structure. docbrown.inforesearchgate.net
Gas Chromatography-Flame Photometric Detector (GC-FPD): The Flame Photometric Detector is highly selective for sulfur-containing compounds. scholaris.ca This makes it an excellent choice for the targeted analysis of this compound, especially in matrices with high hydrocarbon content, such as petrochemicals or natural gas. chromatographyonline.comresearchgate.net A significant challenge with FPD is the "quenching" phenomenon, where co-eluting hydrocarbons can suppress the sulfur response. shimadzu.comshimadzu.com To mitigate this, method optimization is crucial. This can involve using comprehensive two-dimensional gas chromatography (GCxGC) to achieve better separation from the hydrocarbon matrix or carefully optimizing the detector's combustion gas (hydrogen and air) flow ratios to enhance selectivity for sulfur over carbon. chromatographyonline.comshimadzu.comshimadzu.com
| Parameter | GC-O | GC-MS/MS | GC-FPD |
| Typical Column | Non-polar (e.g., DB-5) or wax-based capillary column | High-resolution capillary column (e.g., 60 m x 0.25 mm x 0.25 µm) fmach.it | Column providing good separation from hydrocarbons (e.g., polydimethylsiloxane-like phase) chromatographyonline.com |
| Detector | Human Nose, FID, MS nih.gov | Tandem Mass Spectrometer | Flame Photometric Detector |
| Primary Use | Odor activity screening and characterization researchgate.net | High-selectivity quantification and confirmation | Selective detection of sulfur compounds scholaris.ca |
| Key Optimization | Split ratio to olfactometry port, assessor training | Selection of precursor/product ion transitions, collision energy | H₂/Air flow ratio to minimize hydrocarbon quenching shimadzu.comshimadzu.com |
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for Polar Precursors and Metabolites
While GC is ideal for the volatile free thiol, the analysis of its non-volatile and more polar precursors, such as the S-cysteine or S-glutathione conjugates, requires High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov These precursors are crucial for understanding the formation pathways of this compound in biological systems.
The coupling of reversed-phase HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a powerful tool for the sensitive and selective quantification of these polar molecules. nih.govnih.gov The methodology often involves:
Reversed-Phase Chromatography: Separation is achieved on a C18 column using a gradient of an aqueous mobile phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
Tandem Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used to generate precursor ions of the conjugates. These are then subjected to MS/MS analysis for unambiguous identification and quantification. researchgate.net
Stable Isotope Dilution Analysis (SIDA): For the highest accuracy and precision, SIDA is employed. researchgate.netnih.gov This involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., deuterium-labeled) to the sample at the beginning of the workflow. This internal standard co-elutes with the native analyte and experiences similar matrix effects and processing losses, allowing for very accurate correction and quantification. nih.gov
This approach has been successfully used to separate and quantify the individual diastereomers of precursors to similar compounds, like 3-mercaptohexan-1-ol, in grape juice and wine at sub-microgram per liter levels. researchgate.netnih.gov
Development of Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Resolution
This compound contains a chiral center at the carbon atom bearing the hydroxyl and sulfanyl (B85325) groups, meaning it exists as a pair of enantiomers. Its precursors often contain multiple chiral centers, resulting in diastereomers. researchgate.netnih.gov The separation of these stereoisomers is critical as they can exhibit different biological activities or sensory properties.
Direct Chiral HPLC: Enantiomers can be resolved directly using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The separation relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase. The choice of mobile phase (normal, reversed, or polar-organic mode) is critical for achieving optimal resolution. mdpi.com
Indirect Chiral GC/LC: An alternative strategy involves derivatizing the racemic alcohol with an enantiomerically pure chiral reagent to form a pair of diastereomers. libretexts.orglibretexts.org For example, reacting racemic this compound with an enantiopure chiral acid would produce diastereomeric esters. libretexts.org These diastereomers have different physical properties and can be separated on a standard (non-chiral) chromatographic column (either GC or LC). libretexts.orglibretexts.org After separation, the diastereomers can be hydrolyzed to yield the separated, enantiomerically pure alcohols. libretexts.org A similar approach can be used to resolve chiral precursors by forming diastereomeric salts with a chiral base, which can then be separated by crystallization or chromatography. rsc.orgresearchgate.net
Innovative Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to isolate this compound and its precursors from the sample matrix, concentrate them, and remove interferences before chromatographic analysis. thermofisher.comlcms.cz
Selective Extraction Methods (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME))
Solid-Phase Extraction (SPE): SPE is a versatile technique for sample cleanup and concentration. libretexts.orgsigmaaldrich.com For the polar precursors of this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. researchgate.net The typical procedure involves conditioning the cartridge, loading the aqueous sample, washing away interfering polar compounds, and finally eluting the analytes of interest with an organic solvent like methanol. researchgate.netyoutube.com This not only cleans the sample but can also concentrate the analytes, improving detection limits. thermofisher.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgaurorabiomed.com For the relatively non-polar this compound, it can be extracted from an aqueous sample into an organic solvent like dichloromethane (B109758) or diethyl ether. youtube.comyoutube.com The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase to ensure the analyte is in its most neutral, organic-soluble form.
Headspace Solid-Phase Microextraction (HS-SPME): For the volatile this compound, HS-SPME is a solvent-free, sensitive, and efficient extraction technique. nih.govresearchgate.net A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the vapor phase) above the sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. researchgate.net The fiber is then directly transferred to the GC injector for thermal desorption and analysis. mdpi.comnih.gov Optimization of parameters such as fiber coating, extraction time, temperature, and sample matrix modification (e.g., salt addition) is crucial for achieving high extraction efficiency. mdpi.com
| Technique | Principle | Target Analytes | Advantages | Disadvantages |
| SPE | Partitioning between a solid sorbent and liquid sample libretexts.org | Polar precursors (e.g., Cys-, Glut-conjugates) researchgate.net | High recovery, good for cleanup and concentration, can be automated sigmaaldrich.com | Can require method development, potential for analyte loss if elution is incomplete |
| LLE | Differential solubility in two immiscible liquid phases wikipedia.org | Free this compound | Simple, effective for removing salts and highly polar interferences | Can form emulsions, uses significant volumes of organic solvents, less easily automated aurorabiomed.com |
| HS-SPME | Partitioning of volatile analytes from sample headspace onto a coated fiber researchgate.net | Free this compound and other volatiles | Solvent-free ("green"), sensitive, integrates extraction and concentration mdpi.comfrontiersin.org | Fiber fragility, matrix effects can influence partitioning, requires optimization mdpi.com |
Strategies for Minimizing Analyte Loss and Degradation during Sample Handling
Thiols like this compound are susceptible to oxidation and other degradation reactions, and all analytes can be lost through nonspecific binding to surfaces. Therefore, careful sample handling is essential to ensure accurate quantification. nih.gov
Preventing Oxidation: Samples should be handled under inert gas (e.g., nitrogen or argon) whenever possible. The addition of antioxidants, such as ascorbic acid or EDTA (to chelate metal ions that catalyze oxidation), to the sample upon collection can help preserve the thiol group.
Minimizing Nonspecific Binding: Analyte loss can occur during evaporation and reconstitution steps due to binding to the walls of sample vials. nih.gov Using silanized glass vials or polypropylene (B1209903) tubes can reduce this effect. Optimizing the composition of the reconstitution solvent is also important to ensure the complete dissolution of the dried analyte residue. nih.gov
Controlling Temperature: To prevent degradation and minimize volatility losses, samples should be kept cold (e.g., on ice or at 4°C) during processing and stored at low temperatures (e.g., -80°C) for long-term stability. Adjusting the temperature during evaporation steps can also be critical to prevent degradation of thermally labile compounds. nih.gov
pH Control: The pH of the sample and extraction solvents should be controlled. For SPE of precursors, adjusting the sample pH can ensure the analytes are in the correct charge state for retention on an ion-exchange sorbent. sigmaaldrich.com
Use of Internal Standards: As mentioned previously, the most effective way to account for unavoidable analyte loss during the entire sample preparation and analysis workflow is the use of a suitable internal standard, ideally a stable isotope-labeled analog, added at the very beginning of the procedure. nih.govnih.gov
Automated and High-Throughput Sample Preparation Protocols
To enhance efficiency and reduce variability in the analysis of this compound, automated and high-throughput sample preparation techniques are increasingly being adopted. These methods are crucial for handling large numbers of samples while ensuring consistency and minimizing manual errors.
One of the most prominent automated techniques is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). imreblank.chhmdb.ca This solvent-free method allows for the simultaneous extraction, pre-concentration, and introduction of volatile analytes from a sample matrix in a single procedure. hmdb.ca The use of an autosampler in HS-SPME significantly improves precision and allows for unattended operation, making it ideal for high-throughput screening. imreblank.ch The optimization of HS-SPME parameters, such as fiber coating, extraction time, and temperature, is critical for achieving high sensitivity and reproducibility. researchgate.net For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the preconcentration of a wide range of volatile sulfur compounds. researchgate.net
Another automated approach involves robotic systems for liquid handling and extraction procedures. These platforms can automate complex workflows, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), in 96-well plate formats. This significantly increases sample throughput and ensures uniform processing. For the analysis of thiols, specific SPE cartridges, such as those containing silver ions, can be employed for selective extraction. sigmaaldrich.com
Furthermore, in-fiber derivatization within an automated HS-SPME setup offers enhanced selectivity and sensitivity for thiol compounds. researchgate.net Reagents like N-phenylmaleimide can be used to derivatize thiols directly on the SPME fiber, improving their chromatographic properties and lowering detection limits. researchgate.net
Method Validation and Performance Evaluation
The reliability of any analytical method hinges on its thorough validation. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ) in Diverse Matrices
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov
For volatile sulfur compounds, including thiols, achieving low LODs and LOQs is crucial due to their often low concentrations in various matrices. In the analysis of thiols in alcoholic beverages, methods combining derivatization with GC-MS or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) have achieved LODs in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govmdpi.com
The matrix can significantly influence the LOD and LOQ. For example, the high ethanol (B145695) content in alcoholic beverages can decrease the sensitivity of HS-SPME methods for volatile sulfur compounds. researchgate.net Therefore, it is essential to determine these limits in matrices that are representative of the samples to be analyzed. The following table presents a summary of LOD and LOQ values for various volatile sulfur compounds, including the structurally related 1-butanethiol, in different matrices.
| Compound | Matrix | Analytical Method | LOD | LOQ |
| 1-Butanethiol | Fruit Brandy | HS-SPME-GC-MS | 0.012 µg/L | 0.037 µg/L |
| 3-Mercaptohexan-1-ol (3-MH) | Wine | HS-SPME-GC-MS | 1 ng/L | - |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | Wine | HS-SPME-GC-MS | 0.9 ng/L | - |
| 3-Mercaptohexylacetate (3-MHA) | Wine | HS-SPME-GC-MS | 17 ng/L | - |
| 2-Furfurylthiol | Chinese Liquor (Baijiu) | UPLC-MS/MS | 0.001 µg/L | 0.003 µg/L |
Data for 1-Butanethiol is presented as a proxy for this compound due to the close structural similarity and lack of specific data for the latter.
Assessment of Method Repeatability, Reproducibility, and Robustness
Repeatability refers to the precision of a method under the same operating conditions over a short interval of time (intra-day precision). researchgate.netReproducibility assesses the precision between different laboratories, instruments, or operators (inter-laboratory precision). researchgate.net Both are typically expressed as the relative standard deviation (RSD).
For the analysis of volatile thiols, repeatability is often evaluated by performing multiple analyses of the same sample on the same day, while inter-day precision is assessed over several consecutive days. nih.gov Acceptable RSD values for precision are generally below 15-20%.
The following table provides an example of intra-day and inter-day precision for the analysis of various thiols in Chinese liquor.
| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Methanethiol | 2.15 | 3.28 |
| Ethanethiol | 1.89 | 2.54 |
| 2-Mercapto-1-ethanol | 3.54 | 4.12 |
| 2-Furfurylthiol | 0.63 | 1.96 |
| 2-Methyl-3-furanthiol | 1.25 | 2.33 |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HS-SPME-GC-MS methods, robustness can be tested by slightly varying parameters such as extraction time, temperature, and salt concentration. A robust method will show minimal changes in the results when these parameters are slightly altered.
Accuracy and Recovery Studies for Quantitative Reliability
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the added analyte that is detected is the recovery. Acceptable recovery rates are typically in the range of 80-120%.
Stable Isotope Dilution Assays (SIDA) are considered the gold standard for achieving high accuracy in quantitative analysis, as they use isotopically labeled internal standards that behave almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects and losses. researchgate.netmdpi.com
Recovery studies for volatile thiols often show good results, with recoveries typically ranging from 90% to 110%. nih.govresearchgate.net The following table presents recovery data for several polyfunctional thiols in a wine matrix at two different spiking levels.
| Analyte | Recovery (%) - Low Level | Recovery (%) - High Level |
| 4-Mercapto-4-methyl-2-pentanone (4-MMP) | 104.9 | 108.7 |
| 3-Mercaptohexan-1-ol (3-MH) | 102.6 | 90.5 |
| 3-Mercaptohexylacetate (3-MHA) | 90.2 | 100.5 |
The low spiking level was 10 ng/L for 4-MMP and 25 ng/L for 3-MH and 3-MHA. The high spiking level was 100 ng/L for 4-MMP and 3-MHA, and 200 ng/L for 3-MH. researchgate.net
Advanced Research Applications and Future Directions for 1 Sulfanylbutan 1 Ol
Further Elucidation of Thiol Biogenesis in Biological Systems
Investigating the biogenesis of thiols in biological systems involves understanding how these sulfur-containing compounds are synthesized and integrated into metabolic pathways across different organisms.
Comprehensive Studies in Plant Metabolism and Secondary Metabolite Pathways
Research in this area would typically focus on identifying enzymes and pathways responsible for the biosynthesis of thiols in plants, their role in secondary metabolite production, and their contribution to plant defense mechanisms or aroma profiles. While studies have identified various volatile thiols, such as 3-sulfanylhexan-1-ol, in plant-derived products like wine researchgate.netmdpi.com, specific research detailing the biogenesis or metabolic role of "1-Sulfanylbutan-1-ol" within plant secondary metabolite pathways has not been identified. Studies on related mercaptoalcohols have shown their presence in plant-derived aromas, suggesting potential pathways for their formation or degradation ebi.ac.ukebi.ac.uk.
Detailed Investigation of Microbial Metabolic Contributions in Fermentation and Biocatalysis
This area of research would examine how microorganisms metabolize thiols, the role of thiols in microbial fermentation processes, and their potential as substrates or products in biocatalysis. For example, "3-Mercapto-3-methylbutan-1-ol" (MMB) has been implicated in fermentation processes in wine wikipedia.org, and research has explored the enzymatic conversion of related compounds by yeast tandfonline.com. However, specific investigations into the metabolic contributions of "this compound" in microbial fermentation or its use in biocatalytic applications are not extensively documented. General studies on microbial metabolism highlight the diverse pathways for sulfur compound utilization and production mlsu.ac.inumsystem.edu.
Exploration in Animal Metabolomics (excluding clinical human trials)
Animal metabolomics aims to identify and quantify metabolites in biological samples to understand physiological processes. While "3-Mercapto-3-methylbutan-1-ol" (MMB) has been identified in animal systems, notably in cat urine where it functions as a semiochemical semanticscholar.org, specific metabolomic studies focusing on "this compound" in animal systems have not been found. Research in this domain would typically involve identifying the compound's presence, metabolic fate, and potential biological roles in non-human animal models.
In-depth Mechanistic Studies of Thiol-Mediated Chemical and Enzymatic Reactions
This section delves into the detailed mechanisms by which thiols participate in chemical transformations, particularly those mediated by enzymes.
Enzyme Kinetic Studies and Active Site Characterization for Thiol Transformations
Enzyme kinetics studies aim to understand the rates of enzyme-catalyzed reactions and the factors influencing them, such as substrate concentration, enzyme structure, and active site characteristics. While general principles of enzyme kinetics, including Michaelis-Menten kinetics, are well-established libretexts.orglibretexts.orgresearchgate.netmlsu.ac.in, and studies exist on enzymes interacting with various alcohols or thiols desklib.com, specific enzyme kinetic studies or active site characterizations involving "this compound" as a substrate or modulator are not prominently reported. Research on related compounds, such as the use of "4-Mercapto-1-butanol" in proteomics research scbt.com or its interaction with enzymes in specific applications diva-portal.org, provides context for potential investigations.
Q & A
Q. How can researchers ensure compliance with evolving regulatory standards for sulfur-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
